Product packaging for Calix[8]arene octa-N-propyl ether(Cat. No.:)

Calix[8]arene octa-N-propyl ether

Cat. No.: B1495500
M. Wt: 1185.6 g/mol
InChI Key: AXTIPIUXDIVABT-UHFFFAOYSA-N
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Description

Historical Development and Significance of Calix[n]arenes

The history of calixarenes dates back to the work of Adolf von Baeyer in 1872, who first reported the reaction between phenol (B47542) and formaldehyde. nih.govacs.org However, it was not until the mid-20th century that the cyclic nature of these compounds was recognized. In 1978, C. David Gutsche coined the term "calixarene," derived from the Greek word "calix" for vase and "arene" for the aromatic units, due to their characteristic three-dimensional shape. wikipedia.orgnih.govacs.org Gutsche's extensive work in the 1970s and 1980s was pivotal in determining the structures of various calixarenes and establishing reliable synthetic procedures. wikipedia.org

The significance of calixarenes in supramolecular chemistry lies in their ability to act as host molecules, capable of encapsulating smaller guest molecules or ions within their well-defined cavities. nih.govuoanbar.edu.iq This host-guest chemistry is driven by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking interactions. numberanalytics.com The tunability of their size, conformation, and functional groups allows for the design of highly selective receptors for a wide range of applications. numberanalytics.comnih.gov

General Supramolecular Features of Calixarene (B151959) Scaffolds

The supramolecular properties of calixarenes are largely dictated by their unique structural framework. Key features include:

A Hydrophobic Cavity: The inner cavity of a calixarene is lined with aromatic rings, creating a hydrophobic environment that can encapsulate nonpolar guest molecules. wikipedia.org

Upper and Lower Rims: Calixarenes possess two distinct rims. The "upper rim" is typically decorated with substituents derived from the para position of the parent phenol, while the "lower rim" consists of the phenolic hydroxyl groups. wikipedia.org These rims can be selectively functionalized to introduce specific binding sites or to alter the solubility and complexation properties of the macrocycle. nih.gov

Conformational Flexibility: Calixarenes, particularly the larger ones like calix wikipedia.orgarene, exhibit significant conformational flexibility. numberanalytics.comnih.gov The most common conformation is the "cone" conformation, where all the phenolic units point in the same direction. wikipedia.org Other conformations include the partial cone, 1,2-alternate, and 1,3-alternate forms. wikipedia.orgwikipedia.org This flexibility allows the calixarene to adapt its shape to accommodate different guest molecules. numberanalytics.com

Classification and Nomenclature of Calix[n]arenes and Their Ether Derivatives

The nomenclature of calixarenes is systematic. The number of phenolic units in the macrocycle is denoted by "[n]" in "calix[n]arene". wikipedia.org For instance, a calix wikipedia.orgarene contains eight phenol units. wikipedia.org Substituents on the phenol rings are specified as prefixes.

Ether derivatives are formed by the alkylation of the phenolic hydroxyl groups on the lower rim. For "Calix wikipedia.orgarene octa-N-propyl ether," this indicates that all eight hydroxyl groups of a calix wikipedia.orgarene have been converted to N-propyl ether groups. This modification significantly alters the solubility and complexation behavior of the parent calixarene.

Calixarene Type Number of Phenolic Units Typical Cavity Diameter (Å)
Calix researchgate.netarene4~3.0
Calix nih.govarene6~7.6
Calix wikipedia.orgarene8~11.7

Data sourced from reference nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C80H96O8 B1495500 Calix[8]arene octa-N-propyl ether

Properties

Molecular Formula

C80H96O8

Molecular Weight

1185.6 g/mol

IUPAC Name

49,50,51,52,53,54,55,56-octapropoxynonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(49),3(56),4,6,9(55),10,12,15(54),16,18,21(53),22,24,27,29,31(52),33,35,37(51),39,41,43(50),45,47-tetracosaene

InChI

InChI=1S/C80H96O8/c1-9-41-81-73-57-25-17-26-58(73)50-60-28-19-30-62(75(60)83-43-11-3)52-64-32-21-34-66(77(64)85-45-13-5)54-68-36-23-38-70(79(68)87-47-15-7)56-72-40-24-39-71(80(72)88-48-16-8)55-69-37-22-35-67(78(69)86-46-14-6)53-65-33-20-31-63(76(65)84-44-12-4)51-61-29-18-27-59(49-57)74(61)82-42-10-2/h17-40H,9-16,41-56H2,1-8H3

InChI Key

AXTIPIUXDIVABT-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C2CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=C(C(=CC=C5)CC6=C(C(=CC=C6)CC7=CC=CC(=C7OCCC)CC8=CC=CC(=C8OCCC)CC9=CC=CC(=C9OCCC)CC1=CC=C2)OCCC)OCCC)OCCC)OCCC

Origin of Product

United States

Synthetic Methodologies for Calix 1 Arene and Its Ether Derivatives

Parent Calixnih.govarene Synthesis Strategies

The creation of the foundational calix nih.govarene structure is most commonly achieved through a base-catalyzed condensation reaction. nih.govresearchgate.net This process involves the reaction of a para-substituted phenol (B47542) with formaldehyde. niscpr.res.in

Base-Catalyzed Condensation Pathways

The synthesis of calixarenes, including the eight-membered p-tert-butylcalix nih.govarene, typically employs a base-induced condensation of p-tert-butylphenol and formaldehyde. nih.govorgsyn.org While various bases can be used, sodium hydroxide (B78521) is a common choice. orgsyn.org The reaction mechanism involves the formation of methylene (B1212753) bridges that link the phenolic units, resulting in the characteristic cyclic structure of the calixarene (B151959). nih.gov The use of heavy alkaline bases like rubidium or cesium hydroxides has been shown to favor the formation of larger calixarenes. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions is crucial for maximizing the yield of the desired calix nih.govarene. Key parameters that are often adjusted include the choice of base, solvent, reaction time, and temperature. For instance, a well-established procedure for synthesizing p-tert-butylcalix nih.govarene involves refluxing a mixture of p-tert-butylphenol, paraformaldehyde, and a catalytic amount of sodium hydroxide in xylene for several hours. orgsyn.org This method has been reported to yield 62-65% of the product after purification. orgsyn.org

Longer reaction times and high concentrations of heavy alkaline bases can also promote the formation of larger calixarenes. researchgate.net An alternative, high-yield (up to 65%) process for creating large calixarenes has also been developed. researchgate.net Furthermore, a one-pot synthesis of p-tert-butylcalix nih.govarene at room temperature using tin(IV) chloride and s-trioxane has been reported, offering a straightforward and efficient protocol. researchgate.net

Table 1: Comparison of Synthetic Conditions for p-tert-butylcalix nih.govarene

Parameter Method 1 Method 2
Reactants p-tert-butylphenol, Paraformaldehyde p-tert-butylphenol, s-trioxane
Catalyst/Reagent Sodium Hydroxide Tin(IV) Chloride
Solvent Xylene Dichloromethane
Temperature Reflux Ambient
Yield 62-65% Up to 54.7%
Reference orgsyn.org researchgate.net

Alkylation and Functionalization of the Calixnih.govarene Lower Rim

The phenolic hydroxyl groups located on the lower rim of the calixarene scaffold provide reactive sites for introducing various functional groups, which in turn modifies the molecule's properties. nih.govnih.gov Alkylation to form ether derivatives is a common and significant modification. nih.gov

Ethereal Derivatization Approaches (e.g., Octa-N-propyl ether synthesis)

The synthesis of calix nih.govarene octa-N-propyl ether involves the alkylation of all eight hydroxyl groups on the lower rim of the parent calix nih.govarene.

The Williamson ether synthesis is a widely employed and versatile method for preparing ethers, and it is applicable to the alkylation of calixarenes. masterorganicchemistry.comorganic-chemistry.orgchem-station.com This reaction involves the deprotonation of the hydroxyl groups by a base to form alkoxides, which then act as nucleophiles and react with an alkyl halide in an SN2 reaction. masterorganicchemistry.com In the context of calix nih.govarene chemistry, a strong base is typically used to ensure the complete deprotonation of all eight phenolic hydroxyls, followed by the addition of the appropriate alkylating agent, in this case, an N-propyl halide.

Achieving exhaustive alkylation to obtain the octa-substituted product requires forcing conditions, such as the use of a strong base and a large excess of the alkylating agent. nih.gov The choice of base is critical in controlling the regioselectivity of the alkylation. For calix nih.govarenes, bases like cesium carbonate (Cs₂CO₃) are often used, as the cesium ion can act as a template, influencing the position of alkylation. nih.govresearchgate.net

While selective partial alkylation of calix nih.govarenes has been achieved, leading to a variety of partially substituted derivatives, the synthesis of the fully O-substituted calix nih.govarene octa-N-propyl ether necessitates conditions that drive the reaction to completion. nih.gov This typically involves treating the parent p-tert-butylcalix nih.govarene with a strong base and an excess of an N-propyl halide in a suitable solvent.

Introduction of Other Pendant Groups for Tailored Receptors

The versatility of the calixarene scaffold lies in its capacity for extensive functionalization to create highly specific host molecules, or "tailored receptors." researchgate.netresearchgate.net By attaching various pendant groups to the upper or lower rims, chemists can fine-tune the size, shape, and electronic properties of the macrocyclic cavity to achieve selective binding of cations, anions, or neutral guest molecules. researchgate.netnih.govmdpi.com

The modification process often begins with the parent calixarene, such as p-tert-butylcalix[n]arene, which can be readily synthesized. researchgate.net Functional groups can then be introduced through a variety of chemical reactions. For example, polar groups like sulfonates, carboxylates, amines, and phosphates can be added to the lower rim's hydroxyl groups to enhance water solubility and create specific binding sites. nih.govacs.org This functionalization enables the design of amphiphilic macrocycles that can self-assemble into larger structures like micelles and vesicles. nih.gov

The introduction of chromophores and fluorophores, such as pyridine, anthracene, or quinoline, allows for the development of chemosensors that signal the binding of a target species through a change in color or fluorescence. researchgate.netpreprints.org Furthermore, complex functionalities, including amino acids, carbohydrates, and other bioactive molecules, can be appended to the calixarene framework, paving the way for applications in biology and medicine. mdpi.comacs.org The ability to introduce these diverse pendant groups makes calixarenes a powerful platform for constructing receptors with precisely engineered recognition capabilities. mdpi.comnih.gov

Table 1: Examples of Pendant Groups and Their Applications in Calixarene-Based Receptors

Pendant GroupRimPurpose/ApplicationReference
Sulfonate, Carboxylate, AmineLowerEnhance water solubility, ion recognition acs.org
Pyridinium unitsNot SpecifiedCytotoxicity against cancer cell lines mdpi.com
Folate units, FluorophoresNot SpecifiedSelective binding and imaging of cancer cells mdpi.com
Thiol, AmineNot SpecifiedAnchoring sites for metal nanoparticles (catalysis) nanobioletters.com
Carbohydrates, α-Amino acidsUpperSynthesis of hybrid calixarenes acs.org
Pyridinyl chromophoresUpper/LowerCation and anion detection preprints.org

Advanced Synthetic Protocols for Complex Calixarene Ethers

The development of more sophisticated synthetic methods has expanded the library of complex calixarene derivatives, enabling precise control over their architecture and function. These advanced protocols allow for the creation of highly elaborate structures that were previously inaccessible.

Click Chemistry Applications in Calixarene Derivatization

"Click chemistry" has emerged as a powerful and efficient strategy for the functionalization of calixarenes. researchgate.net This approach, particularly the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, is valued for its high yields, reliability, and tolerance of a wide range of functional groups and solvents. marshallplan.atresearchgate.netiastate.edu This modularity allows for the straightforward introduction of diverse functionalities without the need for complex protection/deprotection steps. iastate.edu

This method has been successfully used to attach various groups to both the upper and lower rims of calixarenes. researchgate.netacs.org For instance, water-soluble groups have been introduced to create amphiphilic calixarenes for studying molecular recognition in aqueous environments. acs.orgiastate.edu The synthesis involves preparing a calixarene precursor functionalized with either alkyne or azide groups. acs.org Subsequent reaction with a complementary alkyne- or azide-containing molecule yields the desired triazole-linked product. acs.org Researchers have found that using azido-functionalized calixarenes with water-soluble alkynes often gives cleaner reactions and better yields than the reverse combination. iastate.edu

The applications are broad, ranging from the synthesis of water-soluble hosts to the attachment of chromophores for sensing applications and the creation of hybrid calixarenes bearing carbohydrates or amino acids. marshallplan.atresearchgate.netacs.org

Table 2: Click Chemistry Reactions on Calixarene Scaffolds

Calixarene PrecursorReactantCatalyst/ConditionsProduct ApplicationYieldReference
Azidocalix marshallplan.atareneWater-soluble alkynesCopper(I) / 60 °C, THF/EtOH/H₂OWater-soluble hosts~80% iastate.edu
O-n-propoxy-1,3-diazidomethylenecalix marshallplan.atareneAlkyne-derived α-amino acidsCopper(I) catalystHybrid calixarenes30-49% acs.org
1,3-di-alkyne-calix marshallplan.atareneAzide-functionalized moleculesCuSO₄ / Sodium ascorbateConjugates with chromophores86% (precursor) researchgate.net

Catalytic Aryl Amination Protocols for Nitrogen-Bridged Analogues

Introducing heteroatoms like nitrogen into the methylene bridges of the calixarene skeleton creates a new class of macrocycles known as azacalixarenes or nitrogen-bridged calixarenes. acs.org This modification significantly alters the electronic properties, cavity size, and conformational behavior of the macrocycle. acs.orgacs.org The nitrogen atom, capable of adopting different hybridization states, can fine-tune the geometry and electron density of the cavity. acs.org

The synthesis of these nitrogen-bridged analogues was historically challenging. acs.org However, modern synthetic methods, including catalytic aryl amination, have made these structures more accessible. acs.org These protocols facilitate the formation of the C-N bonds that define the bridge. For example, an organocatalyzed enantioselective desymmetrization of prochiral calix marshallplan.atarenes has been developed using chiral phosphoric acid catalysis for the asymmetric electrophilic amination of a phenol ring, leading to inherently chiral calix marshallplan.atarenes. nih.gov Another approach involves a fragment coupling strategy, reacting components like cyanuric chloride with aminophenols or diamines to construct the macrocyclic framework in high yields. acs.org

These nitrogen-bridged calixarenes have shown unique host-guest properties, forming strong complexes with guest molecules like fullerenes. nih.gov The development of catalytic protocols continues to be a key area of research, enabling the synthesis of structurally diverse and functionally complex nitrogen-containing calixaromatics. acs.orgnih.gov

Host Guest Chemistry and Molecular Recognition by Calix 1 Arene Octa N Propyl Ether

Principles of Host-Guest Interactions within Calixarene (B151959) Cavities

The formation of stable host-guest complexes with calix rsc.orgarene octa-N-propyl ether is governed by a combination of non-covalent forces and the physical complementarity between the host and guest.

The primary forces driving the association between calixarenes and their guests are non-covalent in nature. These interactions, while individually weak, collectively contribute to the stability of the resulting complex. Key interactions include:

Hydrophobic Interactions: In aqueous environments, the hydrophobic cavity of a calixarene provides a favorable environment for nonpolar guest molecules or nonpolar segments of larger molecules, driving them out of the surrounding water and into the cavity. nih.gov

Hydrogen Bonding: While the etherification of the phenolic hydroxyls in calix rsc.orgarene octa-N-propyl ether removes the primary hydrogen bond donating sites at the lower rim, the oxygen atoms of the ether groups can still act as hydrogen bond acceptors. researchgate.net Furthermore, guest molecules can form hydrogen bonds with each other or with solvent molecules within the cavity.

Electrostatic Interactions: These interactions occur between charged species (ion-ion), a charged and a polar molecule (ion-dipole), or between two polar molecules (dipole-dipole). For instance, cationic guests can interact favorably with the electron-rich aromatic walls of the calixarene cavity. nih.gov

π-Stacking: The aromatic rings that constitute the calixarene framework are electron-rich and can engage in π-π stacking interactions with guest molecules that also contain aromatic systems. nih.gov This interaction is a significant contributor to the binding of aromatic guests.

The establishment of a host-guest complex typically involves a combination of these non-covalent interactions. acs.org

The principle of "like dissolves like" extends to the geometric compatibility between a host and its guest. For a stable complex to form, the size and shape of the guest molecule must be complementary to the dimensions of the calixarene's cavity. nih.govmdpi.com Calixarenes are a versatile family of macrocycles, with the number of phenolic units determining the cavity size. nih.gov For instance, calix researchgate.netarenes have a relatively small cavity, while calix researchgate.netarenes and calix rsc.orgarenes possess progressively larger cavities. nih.govresearchgate.net

The inner cavity diameter of calix rsc.orgarene is approximately 11.7 Å, providing a spacious environment capable of accommodating large guest molecules or multiple smaller guests. nih.gov The conformational flexibility of the larger calix rsc.orgarene ring system allows it to adopt various shapes to better accommodate the guest, a key advantage over more rigid macrocycles like cyclodextrins. nih.govacs.org This flexibility enables the calixarene to optimize its non-covalent interactions with the guest, enhancing the stability of the complex. The specific "pleated-loop" conformation often adopted by p-tert-butylcalix rsc.orgarene provides a cavity with an internal diameter of 7–8 Å. acs.org

Complexation with Cationic Species

The electron-rich cavity and the presence of oxygen donor atoms make calix rsc.orgarene octa-N-propyl ether and related derivatives effective hosts for a variety of cationic species.

Calixarenes functionalized with carbonyl-containing groups, such as esters and amides, at the lower rim have demonstrated the ability to form stable complexes with alkali and alkaline earth metal cations. nih.gov The stability of these complexes is influenced by the nature of the solvent and the specific cation. nih.gov For example, a calix researchgate.netarene derivative showed a high affinity for alkali metal cations in acetonitrile (B52724), with the stability of the complexes decreasing in the order: MeCN ≫ EtOH > MeOH > DMF > DMSO. nih.gov The binding of these cations is often achieved through coordination with the ether oxygen atoms at the lower rim of the calixarene. nih.gov The size of the cation plays a crucial role, with larger ions often forming more stable complexes due to better size complementarity with the calixarene cavity. nih.gov

CationLigandSolventLog K
Na+Calix researchgate.netarene derivative L1Acetonitrile> 6
K+Calix researchgate.netarene derivative L1Acetonitrile5.06
Rb+Calix researchgate.netarene derivative L1Acetonitrile4.41
Cs+Calix researchgate.netarene derivative L1Acetonitrile3.86
Na+Calix researchgate.netarene derivative L2Acetonitrile4.31
K+Calix researchgate.netarene derivative L2Acetonitrile3.25
Table 1: Stability constants (log K) for the complexation of alkali metal cations by calix researchgate.netarene derivatives L1 (tertiary-amide) and L2 (ester) in acetonitrile at 25 °C. nih.gov

The coordination chemistry of p-tert-butylcalix rsc.orgarene with transition and lanthanide metal ions has been a subject of considerable research. rsc.orghw.ac.uk A survey of the Cambridge Structural Database reveals numerous p-tert-butylcalix rsc.orgarene-supported transition and lanthanide metal complexes, with nuclearities ranging from one to eighteen. rsc.orghw.ac.uk These complexes showcase the versatility of the calix rsc.orgarene ligand in coordinating a wide array of metal ions.

Phosphinoyl-substituted calix rsc.orgarenes have been synthesized and their interactions with trivalent lanthanide ions (La, Eu, Tb, Lu) have been studied. researchgate.net These studies have shown the formation of both 1:1 and 2:1 metal-to-ligand complexes, with the coordination environment of the lanthanide ion being influenced by the stoichiometry and the nature of the counter-ion. researchgate.net For example, in a 1:1 complex, the lanthanide ion was found to be coordinated by four of the eight phosphinoyl arms, with the coordination sphere being completed by solvent molecules or nitrate (B79036) ions. researchgate.net

The extraction of lanthanides has been an area of intensive research, with calixarenes showing promise as selective extracting agents. researchgate.net

Calixarenes are capable of recognizing and binding organic cations through a combination of electrostatic, hydrogen bonding, and π-stacking interactions. mdpi.com The binding of organic cations is often influenced by the conformational rigidity and the nature of the substituents on the calixarene. capes.gov.br For instance, calix researchgate.netarenes with a more rigid cone conformation have been shown to be more effective hosts for organic cations compared to their more flexible counterparts. capes.gov.br

The complexation of organic cations can lead to observable changes in the spectroscopic properties of the guest, such as a decrease in the absorption coefficient of the guest's visible absorption band upon inclusion within the calixarene cavity. capes.gov.br This phenomenon forms the basis for the use of calixarenes in sensing applications.

Encapsulation of Neutral Molecules

The sizable and flexible cavity of calix flinders.edu.auarene derivatives makes them effective hosts for neutral guest molecules. This encapsulation is primarily driven by non-covalent interactions such as van der Waals forces, hydrophobic effects, and π-π stacking. mdpi.com

Calix flinders.edu.auarenes have shown a remarkable ability to form inclusion complexes with fullerenes, particularly C60. This complexation is a notable example of host-guest chemistry, where the calixarene's aromatic cavity provides a complementary environment for the spherical fullerene molecule. The interaction is strong enough to enable the separation and purification of C60 from carbon soot. researchgate.net

Studies on the complex between p-tert-butyl-calix flinders.edu.auarene and C60 have revealed a 1:1 stoichiometry in toluene. researchgate.net The structure of this complex involves a continuous layered tetragonal array of fullerenes encapsulated by the calixarenes. nih.govrsc.org This arrangement is facilitated by the optimization of π-π interactions between the electron-rich aromatic walls of the calixarene and the electron-deficient surface of the fullerene. researchgate.net The flexibility of the calix flinders.edu.auarene allows it to adopt a conformation that maximizes contact with the C60 guest. researchgate.net Some water-soluble calix flinders.edu.auarene derivatives have also been shown to selectively extract C60 into an aqueous layer. researchgate.net

The table below summarizes key findings related to the encapsulation of fullerenes by calix flinders.edu.auarene derivatives.

Host MoleculeGuest MoleculeKey Findings
p-tert-butyl-calix flinders.edu.auareneC60Forms a 1:1 complex in toluene, useful for C60 purification. researchgate.net
p-tert-butyl-calix flinders.edu.auareneC60Forms a continuous layered tetragonal array. nih.govrsc.org
Water-soluble calix flinders.edu.auareneC60Enables selective extraction of C60 into water. researchgate.net

The hydrophobic cavity of calix flinders.edu.auarene octa-N-propyl ether and its derivatives can also accommodate a variety of small neutral organic molecules. The binding is influenced by the size, shape, and chemical nature of the guest molecule, as well as the specific functional groups on the calixarene. For instance, calix researchgate.netarene derivatives have been shown to bind amino acids, with the binding strength following the order calix researchgate.netarene > calix flinders.edu.auarene > calix researchgate.netarene. mdpi.com While specific data on calix flinders.edu.auarene octa-N-propyl ether is limited, the general principles of host-guest chemistry suggest its capability to form complexes with various small organic guests. The binding is typically characterized by a 1:1 or 1:2 host-to-guest ratio. mdpi.com

Recognition of Biomacromolecules and Their Building Blocks

Calixarenes, particularly their water-soluble derivatives, have emerged as important receptors for the recognition and assembly of biomacromolecules. flinders.edu.au Their ability to interact with proteins, amino acids, and nucleotides opens up possibilities in various biological applications. researchgate.net

Sulfonated calix flinders.edu.auarenes have demonstrated a significant capacity for protein recognition and can mediate their assembly into larger structures. flinders.edu.au These interactions are often driven by electrostatic forces between the anionic sulfonate groups of the calixarene and cationic residues (like lysine (B10760008) and arginine) on the protein surface. nih.govnih.gov

Co-crystallization studies of sulfonato-calix flinders.edu.auarene with proteins such as cytochrome c have revealed that multiple calixarene molecules can bind to a single protein, effectively masking its surface and leading to the formation of porous protein-calixarene frameworks. nih.govresearchgate.net The larger size of calix flinders.edu.auarenes compared to their smaller counterparts allows them to interact with several amino acid residues simultaneously, including hydrophobic and polar ones, by molding their conformation to the protein surface. nih.govnih.gov This can lead to protein encapsulation rather than just side-chain binding. nih.govnih.gov

An interesting example is the complexation of an extended-arm calix flinders.edu.auarene with cytochrome c, which resulted in a pseudorotaxane assembly where a stack of three calixarene molecules was threaded by a polyethylene (B3416737) glycol (PEG) molecule and bound to the protein's α-helix. flinders.edu.auresearchgate.net This highlights the diverse and complex structures that can be formed through protein-calixarene interactions.

The table below presents examples of protein-calixarene complexation.

Calixarene DerivativeProteinKey Features of Complexation
Sulfonato-calix flinders.edu.auareneCytochrome cMulti-site binding, formation of porous frameworks. nih.govresearchgate.net
Sulfonato-calix flinders.edu.auareneRalstonia solanacearum lectin (RSL)Up to six calixarenes bind to the trimeric protein, forming a cubic framework. nih.govresearchgate.net
p-Benzyl-sulfonato-calix flinders.edu.auareneCytochrome cFormation of a pseudorotaxane assembly with PEG, binding to the N-terminal α-helix. flinders.edu.auresearchgate.net

Calixarenes are known to interact with the building blocks of biomacromolecules, namely amino acids and nucleotides. researchgate.net The binding of amino acids is generally weaker than that of proteins and is influenced by the size of the calixarene cavity. mdpi.com While calix researchgate.netarenes often show stronger binding to single amino acids, the larger cavity of calix flinders.edu.auarenes can accommodate multiple amino acid residues, as seen in protein complexation. mdpi.comnih.govnih.gov

The interactions with nucleotides are also significant. Cationic calixarene derivatives, for example, have been shown to be effective binders of DNA. researchgate.netnih.gov While the specific interactions of calix flinders.edu.auarene octa-N-propyl ether with amino acids and nucleotides are not extensively detailed in the provided context, the general behavior of calixarenes suggests that such interactions are plausible and would be governed by a combination of electrostatic, hydrophobic, and hydrogen bonding forces.

Mechanistic and Thermodynamic Aspects of Complexation

The complexation of guests by calix flinders.edu.auarene octa-N-propyl ether is a dynamic process governed by thermodynamic and mechanistic principles. The formation of a host-guest complex is an equilibrium process, and its stability is quantified by the association constant (Ka) or the Gibbs free energy of complexation (ΔG°).

The thermodynamics of complexation are influenced by enthalpy (ΔH°) and entropy (ΔS°) changes. Enthalpy changes are often related to the formation of non-covalent bonds, while entropy changes are associated with changes in the ordering of the system, including the release of solvent molecules from the host's cavity and the guest's surface upon complexation. nih.govmdpi.com For instance, the complexation of some cations by calixarene derivatives has been found to be entropy-driven, with a destabilizing enthalpy change. mdpi.com

The solvent plays a crucial role in the thermodynamics of complexation. nih.govirb.hr The stability of calixarene complexes can vary by several orders of magnitude depending on the solvent, due to differences in the solvation of the host, guest, and the resulting complex. irb.hr Generally, complexation is more favorable in solvents that are less able to solvate the guest species. irb.hr

Mechanistically, the flexibility of the calix flinders.edu.auarene macrocycle allows for an "induced-fit" model of complexation. The host can adopt different conformations to best accommodate the guest molecule, maximizing favorable interactions. nih.govnih.gov NMR studies have shown that calixarenes can be dynamic in solution, exploring the surface of a protein guest to find the most favorable binding sites. nih.govnih.gov

The table below summarizes the thermodynamic parameters for the complexation of a calix researchgate.netarene derivative with alkali metal cations, illustrating the type of data obtained in such studies. While this data is not for calix flinders.edu.auarene octa-N-propyl ether, it demonstrates the principles of thermodynamic investigation in calixarene host-guest chemistry.

Cationlog(K/mol⁻¹dm³)ΔG°/kJ mol⁻¹ΔH°/kJ mol⁻¹TΔS°/kJ mol⁻¹
Li⁺3.58 ± 0.03-20.4 ± 0.2-19.4 ± 0.91.0
Na⁺4.60 ± 0.02-26.3 ± 0.1-32.5 ± 0.6-6.2
K⁺3.99 ± 0.02-22.8 ± 0.1-29.2 ± 0.7-6.4
Data for a fluorescent calix researchgate.netarene derivative in acetonitrile at 25.0 °C. nih.gov

Stoichiometry and Association Constants

Detailed studies quantifying the stoichiometry and association constants for host-guest complexes of Calixarene octa-N-propyl ether are not readily found in the surveyed literature. This information is critical for understanding the binding affinity and the ratio in which the host and guest molecules associate in solution.

Typically, the stoichiometry of calixarene complexes is determined using methods such as Job's plot analysis of spectroscopic data (UV-Vis or NMR titrations). The association constant (K_a), a measure of the strength of the host-guest interaction, is then calculated by fitting the titration data to appropriate binding models (e.g., 1:1, 1:2, or 2:1). For a hypothetical 1:1 complex between Calixarene octa-N-propyl ether (H) and a guest molecule (G), the equilibrium can be represented as:

H + G ⇌ H·G

The association constant would be given by:

K_a = [H·G] / ([H][G])

Without experimental data, a table of association constants cannot be generated.

Enantiomer Selectivity and Chiral Recognition

The ability of a chiral host to differentiate between the enantiomers of a chiral guest is a key aspect of molecular recognition. While the parent Calixarene octa-N-propyl ether is achiral, it can be functionalized with chiral groups to induce enantioselectivity. Alternatively, its inherent conformational properties might allow for some degree of chiral recognition.

Research specifically detailing the enantiomer selectivity and chiral recognition properties of Calixarene octa-N-propyl ether is not available in the public domain. Such studies would typically involve comparing the association constants for the complexation of the host with the R- and S-enantiomers of a chiral guest. The enantioselectivity is then expressed as the ratio of these association constants (K_a(R) / K_a(S)).

A representative data table for such an analysis would look like this:

Chiral Guest EnantiomerAssociation Constant (K_a, M⁻¹)Enantioselectivity (K_a(R) / K_a(S))
R-EnantiomerData not availableData not available
S-EnantiomerData not available

Due to the absence of specific experimental results for Calixarene octa-N-propyl ether in the available literature, it is not possible to provide a detailed account or data for its host-guest chemistry and molecular recognition properties as requested.

Supramolecular Assemblies and Material Science Applications of Calix 1 Arene Octa N Propyl Ether Derivatives

Self-Assembly into Ordered Structures

The ability of calixarene (B151959) derivatives to self-assemble into highly organized architectures is a cornerstone of their application in materials science. The flexible nature of the calix nih.govarene platform, combined with the influence of the N-propyl ether groups on the lower rim, dictates the formation of complex supramolecular structures.

Formation of Monolayers and Multilayers at Interfaces

The formation of ordered thin films, such as monolayers and Langmuir-Blodgett (LB) films, is a key application for amphiphilic calixarenes. While specific studies on the monolayer formation of calix nih.govarene octa-N-propyl ether are not extensively documented, research on closely related calix nih.govarene derivatives provides significant insight into their behavior at interfaces.

For instance, studies on tertiary-octyl calix-8-arene have demonstrated its ability to form stable Langmuir-Blodgett films. researchgate.net X-ray reflectometry measurements of these multilayer films, which incorporated cadmium ions, revealed a well-defined bilayer spacing and total film thickness. researchgate.net Structural modeling suggested that the molecule does not adopt a simple "bowl" or "pleated loop" conformation. Instead, a more complex "pinched loop" conformation was found to accurately model the experimental data. researchgate.net This structure is characterized by the partial interdigitation of the hydrophobic alkyl groups and the interpenetration of the ether-bearing groups, creating a dense plane that can incorporate ions. researchgate.net Although this study focused on an octyl-substituted calix nih.govarene, it highlights the conformational intricacies of large calixarenes at interfaces, a behavior that would be similarly relevant for the octa-N-propyl ether derivative.

Fabrication of Molecular Channels and Porous Frameworks

The large cavity and defined structure of calix nih.govarenes make them ideal candidates for building molecular channels and porous materials. The crystal structure of a related derivative, octa(p-hydroxy)octakis(propyloxy)calix nih.govarene, provides a glimpse into the solid-state packing and potential for creating porous frameworks.

Table 1: Crystallographic Data for Octa(p-hydroxy)octakis(propyloxy)calix nih.govarene-acetone (1/4)
PropertyValue
Molecular FormulaC₉₂H₁₂₀O₂₀
Crystal SystemTriclinic
Space GroupP1
a (Å)16.162(3)
b (Å)16.234(3)
c (Å)18.301(4)
α (°)75.82(3)
β (°)79.79(3)
γ (°)71.16(3)
Volume (ų)4380.6
Data sourced from a 2014 study by Asfari et al. researchgate.net

Vesicle and Nanoparticle Formation and Functionalization

Calix nih.govarenes serve as versatile platforms for the construction of nanoscale materials such as vesicles and functionalized nanoparticles. Their pre-organized structure can be used to direct the formation of these materials or to stabilize their surfaces. For example, the parent p-tert-butylcalix nih.govarene has been employed as a nano-ranged organocatalyst for various organic syntheses. researchgate.net

In the context of nanoparticle functionalization, calix nih.govarenes have been used as initiators for the synthesis of polyglycerol nanogels. orgsyn.org In these systems, the calixarene core acts as a starting point for the polymerization of glycidol, leading to nanogel structures capable of encapsulating guest molecules, such as fluorescent dyes. orgsyn.org This encapsulation within the nanogel matrix was shown to significantly reduce the photobleaching of the dye, highlighting the protective environment provided by the calixarene-based nanostructure. orgsyn.org While this research did not use the octa-N-propyl ether derivative specifically, it demonstrates a powerful methodology where the calix nih.govarene framework is central to the formation and function of the resulting nanoparticle.

Calixnih.govarene Ethers in Sensing Platforms

The unique host-guest chemistry of calixarenes makes them exceptional candidates for the development of chemical sensors. By modifying the upper and lower rims of the calix nih.govarene scaffold, receptors with high selectivity for specific ions and neutral molecules can be designed. The octa-N-propyl ether derivative provides a lipophilic cavity and ether oxygen atoms that can participate in guest coordination.

Design of Chemosensors for Ion and Molecular Recognition

The synthesis of p-tert-butylcalix nih.govarene octa-N-propyl ether has been reported, with the explicit goal of exploring its molecular recognition performance. researchgate.net The introduction of the eight propyl ether groups modifies the conformation and solubility of the parent calixarene, creating a new host molecule with potential applications in supramolecular chemistry. researchgate.net

While detailed studies on the recognition properties of the octa-N-propyl ether are emerging, research on analogous calix nih.govarene systems demonstrates their capacity as chemosensors. For example, 'lower rim' functionalized derivatives of p-1-adamantylcalix nih.govarene have been successfully incorporated as ionophores in PVC membranes for ion-selective electrodes (ISEs). researchgate.net These electrodes showed a quasi-Nernstian response for primary amines and amino acid esters, with detection limits in the 10⁻⁵ M range. researchgate.net The selectivity of these sensors was influenced by hydrogen bonding between the host and guest, with primary amines showing stronger binding than secondary or tertiary amines. researchgate.net Similarly, other calixarene derivatives have been used in ISEs for the detection of ions such as cesium and thallium(I). nih.govnih.gov These examples underscore the potential of calix nih.govarene ethers, including the octa-N-propyl derivative, to act as selective ionophores in electrochemical sensors.

Fluorescence-Based Sensing Mechanisms

Fluorescence spectroscopy offers a highly sensitive method for detecting host-guest interactions. Calixarenes can be rendered fluorescent by attaching fluorogenic units, or they can influence the fluorescence of a guest molecule upon complexation.

Studies on water-soluble calix nih.govarenes, such as a p-tert-butylcalix nih.govarene functionalized with polyoxyethylene chains, show their ability to form host-guest complexes with fluorescent probes like pyrene (B120774) and 1-anilino-8-naphthalenesulphonate (ANS). researchgate.net Upon inclusion within the hydrophobic cavity of the calixarene in an aqueous solution, a significant enhancement in the fluorescence of the guest molecules was observed. researchgate.net This "switch-on" fluorescence mechanism is a common strategy in sensor design. The polarity of this particular calix nih.govarene cavity was determined to be similar to that of 1-butanol, indicating a hydrophobic environment capable of shielding the guest from the aqueous bulk. researchgate.net

Although this work was not performed on the octa-N-propyl ether derivative itself, it establishes that the calix nih.govarene cavity can serve as a binding site that alters the photophysical properties of a guest, a principle that is directly applicable to the design of fluorescence-based sensors using the target compound. The lipophilic nature of the calix nih.govarene octa-N-propyl ether would make it suitable for similar studies in organic media or as part of a larger sensing assembly.

Catalytic Applications and Nanoreactor Systems

Calixrsc.orgarene Confinement Effects in Catalysis

Calix[n]arenes are a class of macrocyclic compounds that serve as host molecules and have been extensively studied for their potential in catalysis. nih.gov Their distinct structure, featuring a hydrophobic and electron-rich cavity, allows for the encapsulation of guest molecules, leading to what is known as confinement effects. nih.govfrontiersin.org These effects can alter the potential energy surface of a reaction, influencing its activity and selectivity by imposing geometrical constraints and facilitating selective absorption of substrates. nih.govfrontiersin.org

The size of the calixarene cavity is a crucial factor. While smaller calix nih.gov- and calix researchgate.netarenes often promote catalytic reactions that occur outside their cavities due to limited space, the larger p-tert-butylcalix rsc.orgarene (often referred to as C8) provides an excellent platform for supramolecular catalysis where the reaction takes place within the confined space of the host molecule. d-nb.infonih.gov This confinement can lead to significant enhancements in catalytic activity. For instance, calixarenyl-phosphines have demonstrated considerably higher activities in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions compared to free triarylphosphines. nih.gov The confinement within the calixarene cavity can stabilize reaction intermediates and alter reaction pathways, leading to improved catalytic performance. nih.gov

Design of Calixrsc.orgarene-based Nanoreactors (e.g., Cu(I)-catalyzed reactions)

The well-defined and tunable cavity of calix rsc.orgarenes makes them ideal scaffolds for the design of nanoreactors, which are nanoscale systems that can encapsulate reactants and catalysts, mimicking enzymatic catalysis. d-nb.infonih.gov A significant area of research has been the development of calix rsc.orgarene-based nanoreactors for copper(I)-catalyzed reactions.

For example, a calix rsc.orgarene derivative functionalized with a phenanthroline moiety has been shown to chelate Cu(I) within its cavity, creating a nanoreactor for C-S cross-coupling reactions. rsc.org This system demonstrated that the catalytic activity of the confined Cu(I) complex exhibits different substrate selectivity and solvent dependence compared to non-encapsulated bimetallic systems. rsc.org

In a similar vein, the encapsulation of a Cu(I)-phenanthroline complex within a modified p-tert-butylcalix rsc.orgarene has been shown to dramatically enhance the catalytic activity for C-N coupling reactions between aryl halides and aryl amines. d-nb.infonih.govresearchgate.net This supramolecular catalyst achieved yields of up to 92% with low catalyst loadings (2.5 mol%). d-nb.infonih.gov Computational studies revealed that the enhanced activity stems from the prevention of catalyst deactivation through dimerization and facilitated product release from the calixarene cavity. d-nb.infonih.gov

The following table summarizes the enhanced catalytic activity observed in a Cu(I)/Calix rsc.orgarene supramolecular catalyst for C-N coupling reactions. d-nb.info

Aryl HalideAryl AmineYield (%)
IodobenzeneAniline92
BromobenzeneAniline75
4-IodotolueneAniline88
4-BromoanisoleAniline65

Applications in Separation Science

Selective Extraction of Ions and Organic Species

The unique molecular recognition capabilities of calixarenes and their derivatives make them highly effective in the selective extraction of ions and organic molecules. scispace.com The size of the calixarene cavity plays a crucial role in determining its selectivity for specific ions. nih.gov

Derivatives of calix rsc.orgarene have demonstrated a notable ability to extract various metal ions. For instance, ethoxycarbonylmethyl derivatives of calix rsc.orgarene have shown selectivity for K+ ions in solvent extraction experiments. rsc.org In another study, a calix rsc.orgarene derivative exhibited high extraction efficiency for Pb2+ (95%) and Cu2+ (91%) from picrate (B76445) salt solutions, with the selectivity attributed to the comparable ionic radii of these metals and the geometry of the ligand. scispace.com The extraction efficiency for a series of transition metals followed the order: Pb2+ > Cu2+ > Ni2+ > Co2+ > Cd2+. scispace.com

Furthermore, p-t-butylcalix rsc.orgarene has been utilized for the extraction of divalent heavy metal ions from aqueous solutions containing ammonia (B1221849) or ethylenediamine. nih.gov The extraction selectivity from an ammonia solution was found to be Cd2+ > Ni2+ > Cu2+ > Ag+ > Co2+ > Zn2+. nih.gov

The table below presents the extraction efficiency of a calix rsc.orgarene derivative for various transition metal ions. scispace.com

Metal IonExtraction Efficiency (%)
Pb2+95
Cu2+91
Ni2+85
Co2+80
Cd2+78

Stationary Phases in Chromatography

Calixarenes, including calix rsc.orgarene derivatives, have been successfully employed as stationary phases in various chromatographic techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC). researchgate.netsemanticscholar.org Their ability to engage in multiple types of interactions, including π-π, hydrophobic, and hydrogen bonding, provides them with advantages over conventional stationary phases. researchgate.net

Calix rsc.orgarene-based stationary phases have been used for the separation of a wide range of compounds, including neutral and charged molecules. researchgate.net For instance, a calix rsc.orgarene bonded silica (B1680970) stationary phase in HPLC has been effective in separating steroids, with the separation mechanism attributed to a combination of π-π, hydrogen bonding, and hydrophobic interactions. semanticscholar.org In GC, p-tert-butylcalix rsc.orgarene coated on a support material has been used to separate alcohols, chlorinated hydrocarbons, and aromatics. semanticscholar.orgrsc.org

To overcome the challenges of high melting points and poor film-forming properties of unsubstituted calixarenes, derivatives have been developed. rsc.org A calix rsc.orgarene functionalized with polyethylene (B3416737) glycol (PEG) units has been synthesized for use as a GC stationary phase. semanticscholar.org This amphiphilic material combines the hydrophobic cavity of the calix rsc.orgarene with the hydrophilic properties of PEG, leading to enhanced separation performance for a diverse range of analytes, including challenging positional and cis-/trans- isomers. semanticscholar.org

Bio-Related Applications (excluding clinical human trial data)

The unique host-guest properties and the ability to be functionalized with various chemical groups have led to the exploration of calixarene derivatives in a range of bio-related applications. researchgate.netnih.gov By introducing hydrophilic moieties, water-soluble calixarenes with good biocompatibility can be synthesized, opening doors for their use in areas such as biosensing, bioimaging, and drug/gene delivery. researchgate.net

Amphiphilic calix[n]arene derivatives can self-assemble into nanoaggregates like micelles, vesicles, and nanoparticles, which can serve as systems for the controlled release of drugs. nih.gov For example, calixarenes have been investigated for their potential in delivering anticancer agents and improving the solubility of drugs with low water solubility, such as certain anthelmintics. nih.govmdpi.com

Functionalized calixarenes have also shown promise as therapeutic agents themselves. Some derivatives have been found to exhibit biological activities, and their ability to interact with biomolecules like proteins and DNA is an active area of research. researchgate.netresearchgate.net For instance, certain calix[n]arenes functionalized with guanidinium (B1211019) groups have been shown to bind to and condense DNA. researchgate.net These fundamental studies are crucial for the future design of calixarene-based systems for biomedical applications.

Modulation of Biological Recognition Events

The unique structural characteristics of calix nih.govarene octa-N-propyl ether derivatives, specifically their defined cavities and versatile functionalization capabilities, position them as intriguing molecules for modulating biological recognition events. These macrocycles can act as scaffolds to present bioactive ligands in a multivalent fashion, significantly enhancing their affinity and specificity for biological targets. The spatial arrangement of recognition motifs on the calixarene platform can be precisely controlled, allowing for the mimicry of natural multivalent interactions that govern many biological processes.

The ability to fine-tune the structure of these derivatives allows for the creation of tailored molecules that can selectively target specific biological recognition events. This has significant implications for the development of new therapeutic agents and diagnostic tools. By interfering with pathological recognition processes, such as those involved in viral entry or inflammatory responses, calix nih.govarene octa-N-propyl ether-based compounds offer a novel approach to disease intervention.

Immunogen Design and Antibody Production

The application of calixarene derivatives in immunogen design and antibody production represents a sophisticated strategy to elicit an immune response against non-immunogenic or poorly immunogenic molecules. Specifically, calixarenes can serve as carrier molecules, or haptens, to which small molecules of interest are conjugated. This conjugate is then used to immunize an animal, leading to the production of antibodies that can recognize the target molecule.

In a notable example, a calixarene-crown-6 derivative was utilized for the generation of antibodies directed towards cesium ions. The calixarene, functionalized with an N-hydroxysuccinimide group, was coupled to bovine serum albumin (BSA), a common carrier protein, at different ratios. The resulting conjugates were characterized using methods such as trinitrobenzenesulfonic acid derivatization, MALDI-TOF-MS, and ICP-MS to confirm the successful coupling and the loading of cesium. This approach demonstrates the potential of calixarene-based systems to present ions or small molecules in a manner that is recognizable by the immune system, thereby enabling the production of specific antibodies.

Future Perspectives and Emerging Research Directions

Development of Novel Functionalized Calixnih.govarene Octa-N-propyl Ether Derivatives

A primary avenue of future research lies in the selective functionalization of the calix nih.govarene core to create derivatives with tailored properties. While the parent compound offers a hydrophobic cavity, its true potential is unlocked through the introduction of specific functional groups at its upper or lower rims. mdpi.comnih.gov The synthesis of calixarenes is often straightforward, involving the condensation of phenols and aldehydes, and their frameworks allow for extensive modification. rsc.orgnih.gov

Future efforts will likely focus on multi-step synthetic pathways to introduce a variety of functionalities. Strategies already applied to other calixarenes, such as nitration, sulfonation, acylation, and the attachment of complex moieties like amino acids or crown ethers, serve as a blueprint for modifying Calix nih.govarene octa-N-propyl ether. mdpi.comnih.govrsc.orgnih.gov The large size of the calix nih.govarene macrocycle presents a synthetic challenge due to the number of available positions for functionalization, but also an opportunity for creating multifunctional systems. researchgate.net For instance, introducing polymerizable groups like acrylates or methacrylates could transform the molecule into a cross-linker for creating advanced polymer networks. rsc.orgresearchgate.net The development of water-soluble derivatives, potentially through sulfonation or the addition of polyoxyethylene chains, could open up applications in biological systems. nih.gov

Table 1: Potential Functionalization Strategies for Calix nih.govarene Scaffolds

Functional GroupTypical ReagentsPotential Application of DerivativeReference
Sulfonate (-SO₃H)Chlorosulfonic acid or fuming sulfuric acidEnhanced water solubility, ion recognition, biological applications mdpi.comnih.gov
Acrylate/MethacrylateAcryloyl chloride / Methacryloyl chloridePolymer synthesis, cross-linking agents for thermoset materials rsc.orgresearchgate.net
Amino Acids (e.g., L-proline)Protected amino acid coupling agentsChiral recognition, development of enzyme mimics, biomedical applications mdpi.com
Thioester/ThiolThioester-containing alkylating agentsAnchoring to metal nanoparticle surfaces, creating stable nanocomposites mpg.de
TerpyridineAmide coupling with terpyridine-amine derivativesMetal ion sensing, formation of luminescent lanthanide complexes mdpi.com
Crown EtherCrown ether synthesis on the calixarene (B151959) scaffoldSelective cation recognition, development of ion-selective sensors rsc.orgnih.gov

Advanced Computational Modeling for Predictive Design

The complexity and conformational flexibility of Calix nih.govarene octa-N-propyl ether make computational modeling an indispensable tool for its future development. worldscientific.com Techniques such as molecular dynamics (MD) simulations and quantum chemical calculations are crucial for predicting the behavior of these macrocycles before engaging in time-consuming synthesis. aip.orgresearchgate.net

MD simulations can provide profound insights into the stability of host-guest complexes, illustrating how guest molecules are accommodated within the calixarene cavity. acs.orgnih.gov These simulations can predict binding energies and preferred orientations of guests, guiding the design of derivatives with enhanced selectivity. acs.org Furthermore, computational methods can model the conformational dynamics of the calixarene itself, predicting how the flexible macrocycle might adapt to encapsulate a specific target. By simulating interactions at the molecular level, researchers can rationally design modifications to the parent structure to achieve a desired function, such as enhancing the binding affinity for a particular ion or molecule. researchgate.net This in-silico approach accelerates the discovery of new host-guest systems and provides a deeper understanding of the non-covalent interactions that govern supramolecular assembly. aip.org

Table 2: Application of Computational Methods in Calixarene Research

Computational MethodPredicted PropertySignificance for Predictive DesignReference
Molecular Dynamics (MD) SimulationsHost-guest complex stability, conformational dynamics, binding pathwaysAllows for virtual screening of guests and rational design of hosts with high affinity and selectivity. aip.orgacs.orgnih.gov
Density Functional Theory (DFT)Electronic structure, interaction energies, spectroscopic propertiesProvides accurate calculation of binding strength and helps in understanding the nature of intermolecular forces. d-nb.info
Potential of Mean Force (PMF) CalculationsFree energy profile of guest binding/unbindingQuantifies the thermodynamics and kinetics of complex formation, crucial for sensor and catalyst design. nih.gov
Quantum Theory of Atoms in Molecules (AIM)Nature and strength of non-covalent interactions (e.g., hydrogen bonds)Helps to elucidate the specific interactions that stabilize the host-guest complex. researchgate.net

Integration into Advanced Supramolecular Materials and Devices

The integration of Calix nih.govarene octa-N-propyl ether and its future derivatives into functional materials and devices represents a significant frontier. nih.gov The ability of calixarenes to act as versatile building blocks has already been demonstrated in the creation of sensors, liquid crystals, and functional polymers. nih.govrsc.orgresearchgate.net Due to its large size and capacity for functionalization, the calix nih.govarene scaffold is particularly well-suited for constructing complex, three-dimensional supramolecular architectures. rsc.org

Future research will explore the incorporation of these macrocycles into:

Chemical Sensors: By functionalizing the calixarene with chromogenic or fluorogenic units, highly selective optical or electrochemical sensors can be developed. researchgate.netnih.gov The pre-organized cavity of the calixarene can be tailored to bind specific ions or molecules, triggering a measurable signal. mdpi.com

Smart Polymers: Calix nih.govarene derivatives can be covalently incorporated into polymer backbones or used as cross-linkers to create materials with novel properties. rsc.orgresearchgate.net Such polymers could exhibit stimuli-responsive behavior, where the binding of a guest molecule within the calixarene cavity alters the material's bulk properties.

Nanoparticle Systems: Calixarenes functionalized with anchoring groups like thiols can serve as stabilizing ligands for metal nanoparticles. mpg.denanobioletters.com This creates hybrid materials that combine the catalytic or optical properties of the nanoparticle with the recognition capabilities of the calixarene, opening doors for applications in catalysis and diagnostics. nanobioletters.com

Liquid Crystals: The rigid, disc-like shape of the calixarene core can be exploited to design novel liquid crystalline materials. By attaching mesogenic units, self-assembling structures with ordered columnar phases can be achieved. nih.gov

Table 3: Calixarenes in Advanced Materials and Devices

Material/DeviceRole of CalixareneFuture Potential for Calix nih.govarene Octa-N-propyl EtherReference
Electrochemical/Optical SensorsSelective receptor unit for ions and molecules.Development of sensors for larger organic molecules or complex metal ions. mdpi.comresearchgate.netnih.gov
Functional PolymersPendant group or cross-linker to impart recognition or thermal stability.Creation of stimuli-responsive gels and membranes for separation or drug delivery. rsc.orgresearchgate.net
Stabilized NanoparticlesMultivalent ligand to control nanoparticle size and prevent aggregation.Synthesis of highly stable and functionalized nanoparticles for catalysis and bio-imaging. mpg.denanobioletters.com
Supramolecular Liquid CrystalsCore scaffold to induce self-assembly into ordered mesophases.Design of new materials with tunable optical and electronic properties. nih.gov
Drug/Gene Delivery SystemsEncapsulation vehicle or scaffold for attaching targeting ligands.Development of nanosized carriers for targeted therapies. acs.orgacs.org

Exploration of New Recognition and Catalytic Phenomena

The vast and adaptable cavity of Calix nih.govarene octa-N-propyl ether makes it an ideal platform for exploring new phenomena in molecular recognition and catalysis. The ability of calixarenes to form stable host-guest complexes is one of their most defining features. nih.govresearchgate.net

In molecular recognition, future work will likely move beyond simple ions to target larger, more complex guest molecules, including biomolecules or fullerenes. acs.orgresearchgate.net The eight propyl ether groups provide a foundation for introducing multiple recognition sites, potentially leading to cooperative binding effects and the recognition of intricate molecular patterns. The development of fluorescent calixarene sensors, where guest binding induces a change in emission, is a particularly promising area for creating highly sensitive detection systems. nih.govacs.org

In catalysis, the calix nih.govarene scaffold can act as a "nanoreactor," encapsulating reactants and facilitating reactions within its confined space, mimicking enzymatic catalysis. d-nb.info Alternatively, it can serve as a support for catalytically active metal centers. For example, calix nih.govarene-supported palladium-N-heterocyclic carbene (NHC) complexes have shown high activity in cross-coupling reactions, with the added benefit of easy catalyst removal and low metal leaching. novecal.com Future research could expand this concept to other important chemical transformations, leveraging the supramolecular structure to control reactivity and selectivity in ways not achievable with conventional catalysts. d-nb.inforsc.org

Table 4: Calixarenes in Recognition and Catalysis

ApplicationExample SystemKey Feature/PhenomenonReference
Anion SensingTerpyridine-functionalized calix mdpi.comarene lanthanide complexesAnion binding displaces solvent molecules from the metal center, causing a change in luminescence. mdpi.com
Cation RecognitionFluorogenic calix mdpi.comarene-bis(crown-6-ether)Selective binding of Tl⁺ in the crown ether loops induces a fluorescent response. rsc.orgnih.gov
Neutral Molecule Recognitionp-tert-butylcalix nih.govarene with ethosuximideFormation of a stable 1:1 host-guest inclusion complex in solution. researchgate.net
C-C Coupling CatalysisCalix nih.govarene-supported Pd-NHC complexesHigh catalytic activity in Suzuki-Miyaura reactions with low palladium leaching. novecal.com
C-N Coupling CatalysisCu(I) encapsulated in a phenanthroyl-containing calix nih.govareneEncapsulation prevents catalyst deactivation and enhances catalytic activity. d-nb.info
Polymerization CatalysisLead calix[n]arene complexes (n=4, 6, 8)Act as pre-catalysts for the ring-opening polymerization of cyclic esters like ε-caprolactone. rsc.org

Q & A

Q. Table 1: Synthesis Conditions from Literature

MethodSolvent SystemYield (%)Purity (%)Reference
CyclocondensationNaOH/HCHO60–70>90
Alkylation (n-propyl)DMF/K₂CO₃45–5585–90

Basic: What spectroscopic techniques are essential for characterizing the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm substitution pattern and macrocyclic conformation. Key signals include propyl ether protons (δ 1.0–1.5 ppm) and aromatic protons (δ 6.8–7.2 ppm) .
  • FT-IR : Validate ether bond formation (C-O-C stretch at 1100–1250 cm⁻¹) and absence of residual hydroxyl groups (no broad peak at 3200–3500 cm⁻¹) .
  • X-ray Crystallography : Resolve conformational states (e.g., pleated loop vs. pinched cone) and host-guest interactions .

Note : For crystallography, polar solvent mixtures (e.g., acetone/methanol) are preferred to stabilize the macrocycle .

Advanced: How can researchers design experiments to investigate the host-guest interaction mechanisms of this compound with alkali metal ions?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kₐ) and thermodynamic parameters (ΔH, ΔS) by titrating metal ions (e.g., K⁺, Na⁺) into a calixarene solution .
  • NMR Titration : Monitor chemical shift changes in propyl ether or aromatic protons to map binding sites .
  • Molecular Dynamics (MD) Simulations : Model cation entry pathways (e.g., horizontal vs. vertical) and cavity flexibility using crystallographic data .

Key Consideration : Counterion effects (e.g., Cl⁻ vs. BF₄⁻) may alter binding affinity; use consistent salts in buffer systems .

Advanced: What strategies resolve contradictions in reported binding affinities of Calix[8]arene derivatives for specific cations?

Methodological Answer:
Discrepancies often arise from:

  • Solvent Polarity : Low-polarity solvents (e.g., chloroform) enhance cation encapsulation, while polar solvents (e.g., DMSO) disrupt binding .
  • Conformational Flexibility : Use variable-temperature NMR to assess dynamic conformational changes affecting binding .
  • Competitive Binding Assays : Compare selectivity ratios (e.g., K⁺/Na⁺) under identical conditions to standardize data .

Q. Table 2: Selectivity Ratios for Alkali Metals

DerivativeK⁺/Na⁺ SelectivityConditionsReference
Calix[4]semitube10³CHCl₃, 25°C
p-tert-Butylcalix[8]10²Acetone/H₂O

Methodological: How to optimize solvent systems for crystallization of this compound to achieve desired conformational states?

Methodological Answer:

  • Pleated Loop Conformation : Use acetone/methanol (1:1) with slow evaporation to stabilize self-inclusion of propyl chains .
  • Guest Inclusion : Diffuse ethyl ether into a chloroform solution to encapsulate volatile guests (e.g., CDCl₃) .
  • Aggregation Prevention : Add n-Bu₄N⁺ salts to disrupt intermolecular interactions and reduce particle size .

Critical Step : Maintain crystals in sealed capillaries with mother liquor to prevent solvent loss during XRD analysis .

Data Analysis: What statistical approaches are recommended for analyzing binding isotherms obtained from titration experiments with this compound?

Methodological Answer:

  • Nonlinear Regression : Fit ITC/NMR data to a 1:1 binding model using software (e.g., OriginLab, SEDPHAT) .
  • Hill Equation : Assess cooperativity in multi-site binding systems (e.g., Hill coefficient >1 indicates positive cooperativity) .
  • Error Analysis : Report confidence intervals for Kₐ values using bootstrap resampling (≥1000 iterations) .

Q. Example Workflow :

Subtract baseline heat of dilution in ITC.

Normalize NMR shifts to account for dilution effects.

Validate models with χ² goodness-of-fit tests .

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